molecular formula C15H18N2O5 B4920343 Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate

Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate

Cat. No.: B4920343
M. Wt: 306.31 g/mol
InChI Key: OQXRQAUZGCNWMV-UHFFFAOYSA-N
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Description

Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate is an organic compound with a complex structure that includes a pyrrolidinone ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with ethyl chloroformate to form an ester intermediate. This intermediate then undergoes a cyclization reaction with an appropriate amine to form the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate is unique due to its specific structural features, such as the combination of a pyrrolidinone ring and a methoxyphenyl group.

Properties

IUPAC Name

ethyl 2-[[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-3-22-14(19)9-16-12-8-13(18)17(15(12)20)10-4-6-11(21-2)7-5-10/h4-7,12,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXRQAUZGCNWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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